molecular formula C6H6O3 B048929 2,3-Dimethylmaleic anhydride CAS No. 766-39-2

2,3-Dimethylmaleic anhydride

Cat. No. B048929
CAS No.: 766-39-2
M. Wt: 126.11 g/mol
InChI Key: MFGALGYVFGDXIX-UHFFFAOYSA-N
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Patent
US04639531

Procedure details

A solution of 98.0 g (1 mol) of maleic anhydride in 200 ml of glacial acetic acid is added dropwise over 1 hour to a boiling mixture of 1.7 g (0.01 mol) of 2-phenylaminopyridine and 22.8 g of sodium acetate trihydrate in 100 ml of glacial acetic acid. The mixture is subsequently boiled under reflux for 18 hours. Working up as in Example 1 affords 27.9 g (44.3%) of dimethylmaleic anhydride with a melting point of 91°-93° C.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(=O)O[C:4](=[O:5])[CH:3]=[CH:2]1.O.O.O.[C:11]([O-:14])(=[O:13])[CH3:12].[Na+].[C:16](O)(=O)C>C1(NC2C=CC=CN=2)C=CC=CC=1>[CH3:2][C:3]1=[C:12]([CH3:16])[C:11]([O:14][C:4]1=[O:5])=[O:13] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
22.8 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.7 g
Type
catalyst
Smiles
C1(=CC=CC=C1)NC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
C/C/1=C(/C(=O)OC1=O)\C
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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